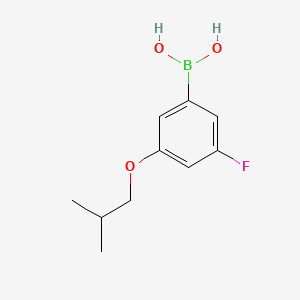

3-Fluoro-5-isobutoxyphenylboronic acid

Description

Properties

IUPAC Name |

[3-fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKWZMKGTIQLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659390 | |

| Record name | [3-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-57-0 | |

| Record name | [3-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoro-5-isobutoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-isobutoxyphenylboronic Acid: A Keystone Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorine atoms and the versatile reactivity of boronic acids have independently revolutionized the design of novel therapeutics. The compound 3-Fluoro-5-isobutoxyphenylboronic acid (CAS No. 850589-57-0) represents a powerful convergence of these two pillars. As a substituted phenylboronic acid, it serves as a critical building block, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the construction of complex biaryl and heteroaryl structures that form the core of many drug candidates.[1]

The presence of a fluorine atom can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins by altering electronic characteristics and blocking sites of metabolism.[2] The isobutoxy group provides a non-polar, space-filling element that can probe hydrophobic pockets in protein active sites, potentially improving selectivity and potency. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and application of this high-value chemical intermediate.

Physicochemical Properties

This compound is typically supplied as a white to off-white solid, stable under recommended storage conditions. Its key properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 850589-57-0 | [2] |

| Molecular Formula | C₁₀H₁₄BFO₃ | [2] |

| Molecular Weight | 212.03 g/mol | [2] |

| Melting Point | 130-134 °C | [2] |

| Boiling Point | 334.9 °C at 760 mmHg | [2] |

| Density | 1.15 g/cm³ | [2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dichloromethane. | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2] |

Synthesis and Purification: A Representative Protocol

While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a common and reliable laboratory-scale approach involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by electrophilic trapping with a borate ester. The following protocol is a representative, field-proven methodology adapted from established principles for preparing substituted arylboronic acids.[1]

Rationale for Experimental Design

The synthesis hinges on a Grignard reaction followed by borylation. The starting material, 1-bromo-3-fluoro-5-isobutoxybenzene, is chosen for the reliable formation of the Grignard reagent. Anhydrous conditions are critical as Grignard reagents and borate esters are highly sensitive to moisture. Tetrahydrofuran (THF) is an excellent solvent for Grignard reagent formation and stabilization. The reaction is performed at low temperature (-78°C) during the addition of the borate ester to control reactivity and minimize side reactions. An acidic workup is then required to hydrolyze the boronate ester intermediate to the final boronic acid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Preparation of Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add magnesium turnings (1.2 eq). Add anhydrous THF to cover the magnesium. Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-3-fluoro-5-isobutoxybenzene (1.0 eq) in anhydrous THF. The reaction should initiate, evidenced by heat evolution and color change. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: In a separate flame-dried flask under argon, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Cool this solution to -78°C using a dry ice/acetone bath.

-

Slowly transfer the prepared Grignard reagent solution to the cold borate solution via cannula. Maintain the internal temperature below -70°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond. This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[3]

Case Study: Synthesis of an SGLT Inhibitor Precursor

A key example of its use is in the synthesis of glucopyranosyl-substituted phenyl derivatives, which are potent and selective inhibitors of the Sodium-D-glucose co-transporter (SGLT). These compounds are a major class of drugs for the treatment of type 2 diabetes. In a patented synthesis, this compound was coupled with a complex aryl chloride to construct the central biaryl scaffold of the drug candidate.[4]

Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Protocol Design:

-

Catalyst System: The use of Pd(OAc)₂ as a precatalyst with a sterically hindered, electron-rich phosphine ligand like S-Phos is crucial. The bulky ligand promotes the reductive elimination step (the final product-forming step) and stabilizes the active Pd(0) species.[4]

-

Base: A base, such as potassium phosphate (K₃PO₄), is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ("[Ar²B(OH)₃]⁻"), which facilitates the key transmetalation step where the aryl group is transferred from boron to palladium.[5]

-

Solvent System: A biphasic solvent system, such as toluene and water, is often employed. The organic phase solubilizes the aryl halide and the catalyst complex, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the phase interface.

Detailed Suzuki-Miyaura Protocol

The following is a detailed protocol based on the synthesis of an SGLT inhibitor precursor.[4]

| Parameter | Condition | Rationale |

| Aryl Halide | 1-Chloro-4-(β-D-glucopyranos-1-yl)-2-(4-ethoxybenzyl)-benzene | The electrophilic coupling partner. Aryl chlorides are less reactive than bromides or iodides, necessitating a highly active catalyst system. |

| Boronic Acid | This compound (1.2 eq) | The nucleophilic coupling partner, used in slight excess to drive the reaction to completion. |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) (0.1 eq) | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |

| Ligand | S-Phos (0.2 eq) | A bulky, electron-rich Buchwald phosphine ligand that accelerates both oxidative addition and reductive elimination steps, ideal for challenging substrates like aryl chlorides. |

| Base | Potassium Phosphate (K₃PO₄) (3.0 eq) | A moderately strong base effective for boronic acid activation without causing degradation of sensitive functional groups. |

| Solvent | Toluene / Water (2:1 mixture) | Biphasic system to dissolve both organic and inorganic reagents and facilitate the reaction at the interface. |

| Temperature | 100-105 °C | Elevated temperature is required to overcome the activation energy for the oxidative addition of the aryl chloride to the Pd(0) center. |

| Reaction Time | 2-4 hours | Monitored by TLC or LC-MS until consumption of the limiting aryl halide. |

Step-by-Step Procedure:

-

To a reaction vessel, add the aryl chloride (1.0 eq), this compound (1.2 eq), and potassium phosphate (3.0 eq).

-

Add the toluene and water solvent mixture.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

In a separate vial, pre-mix the Pd(OAc)₂ (0.1 eq) and S-Phos (0.2 eq) in a small amount of degassed toluene.

-

Add the catalyst/ligand solution to the main reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 100-105 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to obtain the desired biaryl product.

Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is paramount. The following information is derived from the Safety Data Sheet (SDS) for this compound.[6]

Hazard Identification

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures & PPE

-

P261: Avoid breathing dust.[6]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

Engineering Controls: Handle in a chemical fume hood to minimize inhalation risk. Ensure eyewash stations and safety showers are readily accessible.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. Keep containers securely sealed when not in use.[6]

First Aid

-

If Inhaled: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

In Case of Skin Contact: Immediately flush skin with plenty of water and soap. Seek medical attention if irritation persists.[6]

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Give a glass of water. Contact a doctor or Poisons Information Centre.[6]

Conclusion

This compound is a sophisticated and highly valuable building block for the synthesis of complex organic molecules. Its utility is most profoundly demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the construction of biaryl cores for pharmaceutically relevant compounds, such as SGLT inhibitors. A thorough understanding of its properties, the rationale behind the synthetic protocols for its use, and strict adherence to safety guidelines are essential for leveraging its full potential in research and drug development. This guide provides the foundational knowledge for scientists to confidently and effectively incorporate this key intermediate into their synthetic strategies.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]

- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

physical and chemical properties of 3-Fluoro-5-isobutoxyphenylboronic acid

An In-depth Technical Guide to 3-Fluoro-5-isobutoxyphenylboronic acid: Properties, Reactivity, and Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 850589-57-0), a key organoboron compound in modern synthetic chemistry. We will explore its fundamental physical and chemical properties, delve into its reactivity with a focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and discuss its critical applications in pharmaceutical research and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, storage, and synthetic utility.

Introduction to Arylboronic Acids: The Pillars of Modern Synthesis

Arylboronic acids are a class of organoboron compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups.[1] Their general stability, low toxicity, and remarkable versatility have established them as indispensable tools in organic synthesis.[2][3] The preeminence of this compound class was formally recognized in 2010 when Akira Suzuki was jointly awarded the Nobel Prize in Chemistry for his work on the palladium-catalyzed cross-coupling reaction, a transformation that forges carbon-carbon bonds with unparalleled efficiency and precision.[4] this compound is a specialized example of this class, featuring substituents that modulate its electronic properties and enhance its utility in creating complex, high-value molecules.

Core Properties of this compound

A thorough understanding of the physical and structural properties of a reagent is fundamental to its effective application in research and development.

Identification and Structure

-

Chemical Name: (3-Fluoro-5-isobutoxyphenyl)boronic acid[5]

-

Molecular Formula: C₁₀H₁₄BFO₃[][8]

-

Molecular Weight: 212.03 g/mol []

Caption: 2D structure of the title compound.

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Appearance | White solid / crystalline powder | [8][9] |

| Melting Point | 118-121 °C / 130-134 °C | [8] |

| Boiling Point | 334.9 °C at 760 mmHg | [][8] |

| Density | 1.15 g/cm³ | [][8] |

| Solubility | Soluble in polar organic solvents (ethanol, DMSO, dichloromethane); poorly soluble in nonpolar solvents (hexanes). | [8][10] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its boronic acid functional group and the electronic influence of its aromatic substituents.

The Boronic Acid Functional Group

At its core, the boron atom in a phenylboronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid.[1][10] This Lewis acidity is central to its reactivity, particularly its ability to interact with bases and the palladium catalyst in cross-coupling reactions. The electron-withdrawing fluorine atom on the phenyl ring is known to lower the pKa of the boronic acid, which can influence reaction kinetics and stability.[11]

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound, used to form a C(sp²)-C(sp²) bond between the substituted phenyl ring and another aryl or vinyl group.[12][13] This palladium-catalyzed process is valued for its mild conditions, functional group tolerance, and high yields.[2][14]

The generally accepted mechanism involves a catalytic cycle with three primary steps:[4][12]

-

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex.[12]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Pd(II) center, displacing the halide.[12][15]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][12]

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Other Key Reactions

Beyond cross-coupling, boronic acids undergo several fundamental transformations:

-

Esterification: They react reversibly with diols to form five- or six-membered cyclic boronate esters.[16] This is often done with pinacol to yield a more stable, crystalline solid that is easier to handle and purify.[17]

-

Dehydration: Under thermal or anhydrous conditions, three molecules of boronic acid can condense to form a six-membered cyclic trimer known as a boroxine.[1][10] This process is typically reversible upon addition of water.

Stability and Decomposition Pathways

While relatively stable to air and moisture compared to other organometallic reagents, boronic acids are susceptible to certain decomposition pathways that can impact reaction efficiency and shelf life.[3]

-

Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in aqueous media.[17][18]

-

Oxidation: Boronic acids can undergo oxidative degradation, which can be a concern in certain biological applications.[17]

Applications in Research and Development

This compound is not an end product but a versatile building block for creating more complex molecular architectures.

Role as a Synthetic Building Block

Its primary role is as an intermediate in multi-step organic syntheses.[8] The presence of three distinct functionalities—the boronic acid, the fluoro group, and the isobutoxy group—allows for precise and strategic introduction of this substituted phenyl moiety into a target molecule via Suzuki-Miyaura coupling.

Importance in Medicinal Chemistry and Drug Discovery

In the pharmaceutical industry, the Suzuki-Miyaura reaction is one of the most frequently used methods for synthesizing active pharmaceutical ingredients (APIs).[2][19] this compound is particularly valuable because its substituents can confer desirable properties to a potential drug candidate:

-

Fluorine: Often enhances metabolic stability, binding affinity, and lipophilicity.

-

Isobutoxy Group: Can improve pharmacokinetic properties and also contributes to the molecule's overall lipophilicity and biological activity.[9]

Experimental Protocols and Handling

Proper handling and storage are critical to ensure the reagent's integrity and the safety of laboratory personnel.

Safe Handling and Storage Procedures

Boronic acids are generally considered irritants and require careful handling.[3]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][20]

-

Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][21]

-

Storage: Store in a cool, dry, and well-ventilated location in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon to minimize degradation.[20][22] Refrigerated storage (2-8 °C) is often recommended for long-term stability.[23]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[21]

Caption: A typical workflow for safely handling boronic acid reagents.

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and may require optimization based on the specific coupling partners and desired scale.

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).

-

Add Coupling Partner: Add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Add Solvent and Base: Under inert atmosphere, add the degassed solvent (e.g., dioxane, toluene) followed by the aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 equivalents).

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its well-defined physical properties and predictable chemical reactivity, dominated by its utility in the Suzuki-Miyaura cross-coupling reaction, make it a cornerstone for the construction of complex biaryl systems. Its application is particularly impactful in the field of medicinal chemistry, where it serves as a critical building block for the synthesis of novel therapeutic agents. A firm understanding of its properties, coupled with adherence to safe handling protocols, enables researchers to fully leverage its synthetic potential.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. mt.com [mt.com]

- 3. nbinno.com [nbinno.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. 2abiotech.net [2abiotech.net]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chembk.com [chembk.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. sites.pitt.edu [sites.pitt.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicreactions.org [organicreactions.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 17. benchchem.com [benchchem.com]

- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi-res.com [mdpi-res.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. fishersci.com [fishersci.com]

- 22. laballey.com [laballey.com]

- 23. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-isobutoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-5-isobutoxyphenylboronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a fluorine atom, an isobutoxy group, and a boronic acid moiety, allows for the nuanced modulation of steric and electronic properties in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a reliable and efficient synthetic route to this important reagent, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis is approached as a two-step sequence commencing with the etherification of 3-bromo-5-fluorophenol, followed by a lithium-halogen exchange and subsequent borylation to yield the target compound. This document is intended to serve as a practical resource for researchers in academic and industrial settings, enabling the successful and reproducible synthesis of this compound for a wide range of synthetic applications.

Introduction

Arylboronic acids are indispensable reagents in modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming methodology has revolutionized the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine atoms and ether functionalities into these building blocks can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity.[2]

This compound has emerged as a particularly useful reagent in this context. The presence of the fluorine atom can enhance binding interactions and improve metabolic stability, while the isobutoxy group provides a degree of lipophilicity and steric bulk that can be leveraged to fine-tune molecular properties. This guide presents a detailed synthetic pathway to this valuable compound, designed to be both efficient and scalable for laboratory settings.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process, as illustrated in the workflow diagram below. The strategy commences with the readily available starting material, 3-bromo-5-fluorophenol.

Caption: Overall synthetic workflow for this compound.

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 3-bromo-5-fluorophenol is alkylated with an isobutyl electrophile, typically isobutyl bromide, under basic conditions. This classic S(_N)2 reaction, known as the Williamson ether synthesis, efficiently furnishes the key intermediate, 1-bromo-3-fluoro-5-isobutoxybenzene.[3]

Step 2: Lithiation-Borylation. The aryl bromide intermediate is then converted to the corresponding boronic acid. This is achieved through a lithium-halogen exchange at low temperature using an organolithium reagent such as n-butyllithium, followed by quenching the resulting aryllithium species with a borate ester, typically triisopropyl borate.[4][5] Subsequent acidic workup hydrolyzes the boronate ester to afford the desired this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-fluoro-5-isobutoxybenzene

This procedure details the Williamson ether synthesis to prepare the key intermediate.

Reaction Scheme: (Chemical structure diagram of 3-bromo-5-fluorophenol reacting with isobutyl bromide in the presence of a base to yield 1-bromo-3-fluoro-5-isobutoxybenzene)

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Bromo-5-fluorophenol | 191.00 | 10.0 g | 52.3 mmol | 1.0 |

| Isobutyl bromide | 137.02 | 8.6 g (6.8 mL) | 62.8 mmol | 1.2 |

| Potassium carbonate (K₂CO₃) | 138.21 | 10.8 g | 78.5 mmol | 1.5 |

| Acetone | 58.08 | 150 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorophenol (10.0 g, 52.3 mmol) and potassium carbonate (10.8 g, 78.5 mmol).

-

Add acetone (150 mL) to the flask and stir the suspension.

-

Add isobutyl bromide (6.8 mL, 62.8 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-3-fluoro-5-isobutoxybenzene.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a colorless oil.

Step 2: Synthesis of this compound

This protocol describes the conversion of the aryl bromide to the boronic acid via a lithiation-borylation sequence.

Reaction Scheme: (Chemical structure diagram of 1-bromo-3-fluoro-5-isobutoxybenzene reacting with n-butyllithium followed by triisopropyl borate and then acidic workup to yield this compound)

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1-Bromo-3-fluoro-5-isobutoxybenzene | 247.10 | 5.0 g | 20.2 mmol | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.9 mL | 22.2 mmol | 1.1 |

| Triisopropyl borate | 188.08 | 5.7 g (6.9 mL) | 30.3 mmol | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |

| 1 M Hydrochloric acid (HCl) | 36.46 | As needed | - | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-fluoro-5-isobutoxybenzene (5.0 g, 20.2 mmol) and anhydrous tetrahydrofuran (100 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.9 mL of a 2.5 M solution in hexanes, 22.2 mmol) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (6.9 mL, 30.3 mmol) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to afford this compound as a white solid.[6]

Characterization Data

| Property | Value |

| Appearance | White solid[7] |

| Melting Point | 118-121 °C[7] |

| Molecular Formula | C₁₀H₁₄BFO₃ |

| Molecular Weight | 212.03 g/mol |

Expected NMR Data:

-

¹H NMR (DMSO-d₆): δ (ppm) ~7.9 (s, 2H, B(OH)₂), 7.0-7.2 (m, 2H, Ar-H), 6.6-6.8 (m, 1H, Ar-H), 3.7 (d, 2H, OCH₂), 2.0 (m, 1H, CH), 0.9 (d, 6H, CH₃)₂.

-

¹³C NMR (DMSO-d₆): δ (ppm) ~163 (d, J(C-F) ≈ 240 Hz), 160, 135 (C-B), 110-115 (m), 105-110 (m), 74 (OCH₂), 28 (CH), 19 (CH₃).

-

¹⁹F NMR (DMSO-d₆): A single resonance is expected in the typical range for an aryl fluoride.

Note: The exact chemical shifts and coupling constants should be determined experimentally.

Discussion of Key Steps and Mechanistic Insights

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide, generated in situ by the deprotonation of the phenol with a base (in this case, potassium carbonate), acts as a nucleophile and attacks the primary alkyl halide (isobutyl bromide). The use of a polar aprotic solvent like acetone facilitates the reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide anion.

Caption: Mechanism of the Williamson Ether Synthesis.

Lithiation-Borylation

The conversion of the aryl bromide to the boronic acid is a critical transformation. The lithiation-borylation sequence is a highly effective method for this purpose. The reaction is initiated by a lithium-halogen exchange between the aryl bromide and n-butyllithium at a very low temperature (-78 °C) to prevent side reactions. This generates a highly reactive aryllithium intermediate.

This nucleophilic aryllithium species then attacks the electrophilic boron atom of the triisopropyl borate. This forms a tetracoordinate boronate complex. Upon acidic workup, the isopropyl groups are hydrolyzed, yielding the final boronic acid product. The low temperature is crucial to control the reactivity of the organolithium reagent and prevent unwanted side reactions such as metal-fluorine exchange or reaction with the ether functionality.

Caption: Mechanism of the Lithiation-Borylation Reaction.

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The versatility of this reagent in Suzuki-Miyaura cross-coupling reactions makes it a key component in the synthetic chemist's toolbox for the construction of novel and complex molecular architectures.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Structural Analysis of 3-Fluoro-5-isobutoxyphenylboronic acid

Abstract

3-Fluoro-5-isobutoxyphenylboronic acid is a key building block in modern medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][] Its structural integrity and purity are paramount for the success of these synthetic endeavors, directly impacting reaction yields, impurity profiles, and the biological activity of the final products. This guide provides a comprehensive technical overview of the essential analytical methodologies for the complete structural characterization of this versatile reagent. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. A central focus will be placed on addressing the inherent challenges associated with boronic acid analysis, particularly the dynamic equilibrium between the monomeric acid and its trimeric anhydride, the boroxine.

Introduction: The Significance of this compound in Synthesis

Phenylboronic acids are a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and substituted aromatic structures that are prevalent in pharmaceuticals and advanced materials.[3][4] this compound offers a unique combination of functionalities:

-

The Boronic Acid Moiety [-B(OH)₂]: This functional group is the active participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]

-

The Fluoro Substituent (-F): The strategic placement of a fluorine atom can significantly modulate the electronic properties of the aromatic ring and the metabolic stability of the resulting molecules, a common strategy in drug design.[5]

-

The Isobutoxy Group (-OCH₂CH(CH₃)₂): This ether linkage provides steric bulk and can influence solubility and pharmacokinetic properties.

Given its role as a critical starting material, a thorough understanding of its structural features and potential impurities is essential for process development and quality control.

The Boroxine Challenge: A Dynamic Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a six-membered cyclic trimer known as a boroxine.[6][7] This equilibrium between the monomeric boronic acid and the boroxine is influenced by factors such as temperature, solvent, and the presence of water.[8][9] This dynamic behavior can complicate analytical characterization, leading to complex spectra and chromatographic profiles if not properly managed. This guide will address strategies to control or interpret this equilibrium within each analytical technique.

Core Analytical Techniques for Structural Elucidation

A multi-faceted analytical approach is necessary for the unambiguous structural confirmation and purity assessment of this compound. The primary techniques employed are NMR spectroscopy, mass spectrometry, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into Molecular Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its structure.

Overcoming the Boroxine Equilibrium in NMR: The presence of both the boronic acid and its boroxine in solution can lead to broadened or multiple signals in NMR spectra, making interpretation difficult.[10] A common and effective strategy is to run the NMR in a solvent that shifts the equilibrium overwhelmingly to one side. Deuterated methanol (CD₃OD) is an excellent choice as it can break up the boroxine structure through solvent exchange with the B-OH protons.[10]

3.1.1. Predicted ¹H NMR Analysis

-

Aromatic Protons: The substitution pattern on the phenyl ring will give rise to three distinct signals in the aromatic region. Based on the electronic effects of the substituents (fluoro-, isobutoxy-, and boronic acid groups), we can predict their approximate chemical shifts and coupling patterns.

-

Isobutoxy Protons: The isobutoxy group will show a characteristic set of signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (-OCH₂-) protons.

-

B(OH)₂ Protons: The two protons on the boronic acid hydroxyl groups are typically broad and may exchange with residual water in the solvent, often appearing as a broad singlet. In CD₃OD, this signal will be absent due to exchange with the deuterium from the solvent.[10]

3.1.2. Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic region will show six signals, with their chemical shifts influenced by the attached functional groups. The carbon attached to the boron atom (C-B) will have a characteristic chemical shift, and the carbon attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF). The isobutoxy group will show three distinct signals in the aliphatic region.

3.1.3. ¹⁹F NMR: A Sensitive Probe for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.[11][12] For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring.[13][14]

3.1.4. ¹¹B NMR: Direct Observation of the Boron Center

¹¹B NMR spectroscopy directly probes the boron nucleus, providing valuable information about its coordination state.[9][15]

-

Trigonal Boronic Acid: The sp²-hybridized boron in the monomeric boronic acid will typically show a broad signal in the range of δ 25-30 ppm.[6]

-

Trigonal Boroxine: The boron atoms within the boroxine ring are also sp²-hybridized and resonate in a similar region, often slightly downfield around δ 33 ppm.[9]

-

Tetrahedral Boronate Esters: If the boronic acid forms a complex (e.g., with a diol or fluoride ions), the boron becomes sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum.[6]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H | ~7.5 - 7.0 | m | 3 x Ar-H |

| ~3.7 | d | -OCH₂- | |

| ~2.0 | m | -CH(CH₃)₂ | |

| ~1.0 | d | -CH(CH₃)₂ | |

| ¹³C | ~160 | d, ¹JCF ≈ 245 Hz | C-F |

| ~140 | s | C-O | |

| ~135 | s | C-B | |

| ~120 - 110 | m | Ar-C | |

| ~75 | s | -OCH₂- | |

| ~28 | s | -CH(CH₃)₂ | |

| ~19 | s | -CH(CH₃)₂ | |

| ¹⁹F | ~ -110 to -115 | s | Ar-F |

| ¹¹B | ~28 | br s | -B(OH)₂ |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated methanol (CD₃OD) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A common external reference like CFCl₃ (δ = 0 ppm) or an internal reference should be used.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use a broad spectral width to ensure the observation of all potential boron species.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and providing information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for boronic acids.[16]

Challenges in MS Analysis: Similar to NMR, the boroxine-boronic acid equilibrium can affect the mass spectrum. The high temperatures sometimes used in ionization sources can promote dehydration.[17] Therefore, optimizing the MS conditions is key to obtaining a clear spectrum of the monomeric species.

Expected Mass Spectrum:

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ or adducts with solvent molecules might be observed.

-

Dehydration Products: A peak corresponding to the loss of one or two water molecules from the molecular ion is commonly observed for boronic acids.

-

Boroxine: In some cases, ions corresponding to the trimeric boroxine may be detected, especially under conditions that favor its formation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Expected Ion | Exact Mass (m/z) |

| ESI (+) | [C₁₀H₁₄BFO₃ + H]⁺ | 213.1093 |

| ESI (-) | [C₁₀H₁₄BFO₃ - H]⁻ | 211.0937 |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent mixture like methanol/water.[16]

-

Chromatographic Separation (Optional but Recommended): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve peak shape and ionization.[16]

-

Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes to acquire full scan mass spectra.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse technique for assessing the purity of chemical compounds and quantifying their content in a mixture. For this compound, a reversed-phase HPLC method is typically employed.[18]

Method Development Considerations:

-

Column Choice: A C18 or phenyl-based stationary phase often provides good retention and selectivity for aromatic compounds.

-

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the boronic acid.[19][20]

-

Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. A detection wavelength around 254 nm is a good starting point.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes to elute the compound and any potential impurities.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Integrated Analytical Workflow

For a comprehensive structural analysis, these techniques should be used in a complementary manner. The workflow diagram below illustrates a logical approach to the characterization of this compound.

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound requires a systematic and multi-technique approach. By leveraging the detailed structural information from NMR spectroscopy, confirming the molecular weight with mass spectrometry, and assessing purity via HPLC, researchers can have high confidence in the quality of this critical synthetic building block. Understanding and mitigating the challenges posed by the boroxine-boronic acid equilibrium is key to obtaining clear and interpretable data. The protocols and insights provided in this guide serve as a robust framework for the successful characterization of this and other related boronic acids, ultimately enabling more reliable and reproducible outcomes in drug discovery and materials science research.

References

- 1. 2abiotech.net [2abiotech.net]

- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 4. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. colorado.edu [colorado.edu]

- 14. azom.com [azom.com]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciex.com [sciex.com]

- 17. Principal component analysis-assisted fluorescent phenylboronic acid probes for discrimination and detection of living pathogenic bacteria - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 19. CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid - Google Patents [patents.google.com]

- 20. CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 3-Fluoro-5-isobutoxyphenylboronic Acid in Organic Solvents for Pharmaceutical Development

Abstract

3-Fluoro-5-isobutoxyphenylboronic acid is a key structural motif and versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds. The success of these synthetic transformations, as well as subsequent purification and formulation processes, is intrinsically linked to the compound's solubility in various organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will dissect the molecule's structural components to build a predictive solubility model, present robust, step-by-step protocols for quantitative solubility determination, and discuss the practical implications of this data in a drug development context. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this reagent's solution-phase behavior.

Introduction: The Strategic Importance of Solubility

In the landscape of modern drug discovery, Suzuki-Miyaura cross-coupling stands as a cornerstone reaction for carbon-carbon bond formation.[1][2][3] Reagents like this compound are critical intermediates, offering a unique combination of electronic and steric properties for synthesizing novel molecular entities. However, the physical properties of these reagents are as crucial as their reactivity. Solubility, in particular, governs nearly every aspect of its application:

-

Reaction Kinetics: For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility leads to heterogeneous mixtures, reduced reaction rates, and often, incomplete conversions.

-

Purification: The selection of an appropriate solvent system for crystallization—a primary method for purifying solid organic compounds—is entirely dependent on temperature-variant solubility profiles.

-

Process Scalability: Reproducible and scalable chemical processes demand well-characterized solubility data to avoid precipitation issues and ensure consistent batch-to-batch performance.

-

Analytical Characterization: Preparing solutions for techniques like NMR, HPLC, and MS requires knowledge of suitable solvents to ensure complete dissolution and accurate quantification.

While qualitative descriptors exist, stating solubility in solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, this guide will provide the scientific foundation and practical methodology to move beyond estimation to precise, quantitative understanding.[4]

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational lens through which we can predict solubility.[5] By examining the distinct functional groups of this compound, we can anticipate its behavior in different solvent classes.

The molecule's structure is an amalgam of polar and nonpolar domains:

-

The Boronic Acid Moiety (-B(OH)₂): This is the primary polar, hydrophilic center. The two hydroxyl groups are potent hydrogen bond donors and acceptors, enabling strong interactions with protic solvents. A crucial characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine. Boroxines are significantly less polar than their monomeric acid counterparts, which can complicate solubility behavior and analysis.[6][7]

-

The Aromatic Core: The central phenyl ring is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar aliphatic solvents through van der Waals forces.

-

The Isobutoxy Group (-O-iBu): This group presents a dual character. The ether oxygen is a polar hydrogen bond acceptor, while the four-carbon isobutyl chain is bulky, aliphatic, and distinctly nonpolar. Studies on related isomers show that the introduction of an isobutoxy group generally increases solubility in most organic solvents compared to unsubstituted phenylboronic acid.[8][9]

-

The Fluoro Substituent (-F): As the most electronegative element, fluorine creates a strong bond dipole, increasing the local polarity of the molecule. However, its small size and inability to act as a hydrogen bond donor mean its overall impact on solubility can be subtle compared to the other functional groups.

Based on this analysis, a predictive solubility profile can be hypothesized:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the boronic acid group. |

| Polar Aprotic | THF, Acetone, DMSO, DMF | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. DMSO is often an exceptional solvent for boronic acids. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Capable of accommodating both the polar (boronic acid) and nonpolar (aromatic, alkyl) regions of the molecule.[4] |

| Ethers | Diethyl Ether, Dipropyl Ether | Moderate to High | Phenylboronic acid itself shows high solubility in ethers.[6][7] The isobutoxy group should enhance this. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic core will interact favorably, but the highly polar boronic acid group will disfavor dissolution. |

| Nonpolar Aliphatic | Hexanes, Methylcyclohexane | Very Low | Dominated by nonpolar interactions, which are insufficient to overcome the strong intermolecular hydrogen bonding of the solid-state boronic acid. Studies on analogous compounds confirm very low solubility in hydrocarbons.[6][7][8] |

Experimental Guide for Quantitative Solubility Determination

Theoretical predictions require empirical validation. The following section provides a robust, self-validating protocol for accurately measuring the solubility of this compound. The gold-standard isothermal shake-flask method is detailed below.

Overall Experimental Workflow

The process involves achieving equilibrium between the solid solute and the solvent, followed by accurate quantification of the dissolved analyte in a saturated solution.

Caption: Workflow for Isothermal Solubility Determination.

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of the title compound in a given solvent at a specified temperature.

Materials:

-

This compound (ensure purity is known)

-

Selected organic solvents (HPLC grade or higher)

-

Temperature-controlled shaker/incubator

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

HPLC-UV or UPLC-MS system

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. An amount that ensures a significant portion of undissolved solid will remain at equilibrium is required (e.g., 20-50 mg). b. Accurately add a known volume or mass of the pre-equilibrated solvent (e.g., 2.0 mL). c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a shaker set to a constant temperature (e.g., 25 °C). e. Agitate the slurry for a sufficient time to reach equilibrium. For boronic acids, 48-72 hours is recommended to ensure complete dissolution and equilibration of monomer/boroxine forms.

-

Sample Collection and Preparation: a. After equilibration, remove the vial and allow the excess solid to sediment for at least 1 hour at the same constant temperature. b. To ensure complete removal of particulate matter, centrifuge the vial (e.g., at 5000 rpm for 15 minutes). c. Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial to remove any remaining microparticulates. d. Accurately weigh the collected filtrate.

-

Quantitative Analysis (HPLC-UV): a. Further dilute the filtrate with a known volume of solvent to bring the concentration within the linear range of the calibration curve. b. Prepare a series of calibration standards of this compound of known concentrations. c. Analyze the standards and the diluted sample using a validated HPLC method. A high-throughput method for boronic acids has been established using UPLC-MS/MS, which offers excellent sensitivity and precision.[10][11]

-

Column: C18 reverse-phase column (e.g., Acquity BEH C18).

-

Mobile Phase: A gradient of acetonitrile and water with 10 mM ammonium acetate or 0.1% formic acid.[11]

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) or Mass Spectrometer. d. Construct a calibration curve by plotting peak area against concentration for the standards. e. Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for all dilution steps. Express the final solubility in mg/mL or mol/L.

-

Comparative Solubility Data

While specific data for this compound is not published, data for the closely related meta-isobutoxyphenylboronic acid provides a valuable benchmark.[8]

| Solvent | m-isobutoxyphenylboronic acid Solubility (mole fraction at 300K / ~27°C)[8] | This compound (Qualitative/Predicted) |

| Acetone | 0.201 | High |

| 3-Pentanone | 0.219 | High |

| Chloroform | 0.117 | Moderate |

| Dipropyl Ether | 0.052 | Moderate |

| Methylcyclohexane | 0.001 | Very Low |

| Dichloromethane | Not Reported | Soluble[4] |

| Ethanol | Not Reported | Soluble[4] |

| DMSO | Not Reported | Soluble[4] |

Practical Applications & Implications

Optimizing Suzuki-Miyaura Coupling Reactions

The choice of solvent is critical for the success of a Suzuki-Miyaura coupling. The solvent system must adequately dissolve the boronic acid, the aryl halide partner, and the base to facilitate the catalytic cycle.

Caption: Role of Solvent in the Suzuki-Miyaura Catalytic Cycle.

A common solvent system for Suzuki couplings is a mixture like Dioxane/Water or THF/Water. The organic solvent dissolves the boronic acid and the aryl halide, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃). Knowing the solubility of this compound in THF or Dioxane allows a chemist to calculate the maximum possible reaction concentration, preventing precipitation and ensuring a homogeneous, efficient reaction.

Rational Design of Crystallization Protocols

Purification by crystallization relies on identifying a solvent (or solvent pair) where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperature.

-

Single Solvent System: Based on the predicted profile, a solvent like ethanol or acetone could be suitable. One would dissolve the crude material in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.

-

Solvent/Anti-Solvent System: A powerful technique involves dissolving the compound in a "good" solvent (e.g., acetone) and then slowly adding a miscible "poor" solvent or "anti-solvent" (e.g., hexanes) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, often yields high-purity crystals. The quantitative solubility data is essential for optimizing the solvent/anti-solvent ratios.

Conclusion

While a definitive, published database on the solubility of this compound remains to be established, this guide provides a comprehensive pathway to achieving this critical knowledge. By combining a theoretical understanding of its molecular structure with rigorous experimental methodology, researchers can generate the reliable, quantitative data necessary for its effective use in synthesis and drug development. The principles and protocols outlined herein serve as a self-validating framework to empower scientists to make informed decisions, optimize processes, and accelerate the journey from chemical reagent to innovative therapeutic.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of 3-Fluoro-5-isobutoxyphenylboronic Acid in Modern Drug Discovery

An In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-5-isobutoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 850589-57-0) is a key building block in contemporary medicinal chemistry.[][2] Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[3] The strategic incorporation of a fluorine atom and an isobutoxy group onto the phenylboronic acid scaffold imparts desirable physicochemical properties to target molecules. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6][7] The isobutoxy group can modulate lipophilicity and molecular interactions. Consequently, this reagent is invaluable in the synthesis of complex organic molecules destined for therapeutic applications, particularly in oncology and other targeted therapies.[3][8][9]

Given its crucial role, maintaining the integrity and purity of this compound is paramount to ensure the reproducibility and success of synthetic campaigns and, ultimately, the quality of the final drug candidates. This guide provides a comprehensive overview of the stability profile of this reagent and outlines best practices for its storage and handling, grounded in the fundamental chemistry of boronic acids.

Chemical and Physical Properties

A foundational understanding of the properties of this compound is essential for comprehending its stability.

| Property | Value | Source(s) |

| CAS Number | 850589-57-0 | [10][11] |

| Molecular Formula | C10H14BFO3 | [2][12] |

| Appearance | White to off-white solid | [13][14] |

| Melting Point | Approximately 118-121 °C | [13] |

| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane. | [13] |

Core Stability Considerations and Degradation Pathways

While this compound is generally stable under normal conditions, its long-term integrity can be compromised by several factors.[14] The primary culprits are moisture, heat, and atmospheric oxygen, which can lead to dehydration and oxidation.

The Propensity for Dehydration: Formation of Boroxines

The most common degradation pathway for phenylboronic acids is the intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium reaction that is promoted by heat and the removal of water.

Figure 1. Reversible dehydration of boronic acids to boroxines.

The formation of boroxines can be problematic for several reasons:

-

Stoichiometric Inaccuracy: Boroxine formation alters the molecular weight of the reagent, leading to inaccuracies in weighing and stoichiometry for subsequent reactions.

-

Reduced Reactivity: Boroxines can exhibit different reactivity profiles compared to the parent boronic acid in certain transformations.

-

Analytical Complexity: The presence of both the boronic acid and its boroxine in a sample can complicate analytical characterization (e.g., NMR, HPLC).

Oxidative Degradation

Phenylboronic acids can also be susceptible to oxidation, particularly in the presence of air and certain metal catalysts. This can lead to the formation of phenol byproducts, which can interfere with subsequent reactions.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, the following storage and handling protocols are recommended. These are based on best practices for air- and moisture-sensitive compounds.[15][16][17]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rate of potential degradation reactions, including dehydration to boroxines.[13] |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation.[13][15] |

| Container | Tightly sealed, opaque container | Prevents the ingress of moisture and air.[10][15][16][18] Opaque containers protect against potential light-induced degradation, although this is a lesser concern for this compound. |

| Location | Cool, dry, well-ventilated area | Ensures a stable environment and prevents exposure to environmental extremes.[10] |

Experimental Workflow: Proper Handling of this compound

The following step-by-step protocol outlines the best practices for handling this reagent in a laboratory setting.

Figure 2. Recommended workflow for handling the boronic acid.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the container to warm to ambient temperature. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a stream of inert gas (e.g., using a Schlenk line). This is the most effective way to prevent exposure to air and moisture.[15]

-

Use of Dry Equipment: Ensure that all spatulas, weighing boats, and glassware are scrupulously dried before use.

-

Dispensing: Quickly weigh the desired amount of the boronic acid and transfer it to the reaction vessel. Minimize the time the container is open to the atmosphere.

-

Resealing: Immediately and tightly reseal the original container after dispensing.

-

Purging: Before returning the container to storage, it is good practice to purge the headspace with an inert gas.

-

Storage: Promptly return the container to the recommended storage conditions (refrigerated at 2-8°C).[13]

Safety and Personal Protective Equipment (PPE)

As with any chemical reagent, proper safety precautions are essential. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[10][14]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][18]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.[10][15]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).[10][15]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10][15]

-

Respiratory Protection: If dust is generated, a dust mask or respirator may be necessary.[10]

-

Conclusion

This compound is a valuable synthetic intermediate whose stability is critical for reliable and reproducible research outcomes in drug discovery. Its primary degradation pathway involves dehydration to form boroxines, a process accelerated by heat and moisture. By adhering to the storage and handling protocols outlined in this guide—specifically, refrigeration under an inert atmosphere and meticulous exclusion of moisture during handling—researchers can ensure the long-term integrity and reactivity of this important reagent. A disciplined approach to the storage and handling of this and other boronic acids will ultimately contribute to the efficiency and success of synthetic chemistry programs.

References

- 2. This compound | 850589-57-0 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 2abiotech.net [2abiotech.net]

- 12. chembk.com [chembk.com]

- 13. chembk.com [chembk.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Electronic Effects of Substituents in 3-Fluoro-5-isobutoxyphenylboronic acid

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the electronic properties of building blocks is paramount for predictable and efficient synthesis. This guide provides an in-depth analysis of the electronic effects at play in 3-Fluoro-5-isobutoxyphenylboronic acid, a versatile reagent in modern organic synthesis. We will dissect the intricate balance of inductive and resonance effects imparted by the fluoro and isobutoxy substituents, their quantifiable impact on the molecule's acidity and reactivity, and the practical implications for its application in catalysis, particularly the Suzuki-Miyaura cross-coupling reaction.

Deconstructing the Electronic Landscape: Inductive vs. Resonance Effects

The reactivity of a substituted phenylboronic acid is fundamentally governed by the electron density at the boronic acid moiety. This, in turn, is modulated by the electronic effects of the substituents on the phenyl ring. These effects are broadly categorized into two types: the inductive effect, which is transmitted through the sigma (σ) bonds, and the resonance (or mesomeric) effect, which operates through the pi (π) system.[1][2]

In the case of this compound, we have two distinct substituents in a meta-relationship to the boronic acid group. This specific arrangement is crucial in determining their net electronic influence.

The Duality of the Fluoro Substituent

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I).[1] This effect decreases the electron density of the aromatic ring. However, fluorine also possesses lone pairs of electrons that can be donated into the π-system of the benzene ring, resulting in an electron-donating resonance effect (+R).[1][3] In many contexts, the inductive effect of halogens is considered to be more significant than their resonance effect.[4] For a meta-positioned fluorine, the resonance effect is significantly weaker, leading to a net electron-withdrawing character at the boronic acid position.[5]

The Electron-Donating Nature of the Isobutoxy Group

The isobutoxy group (–OCH₂(CH(CH₃)₂)) also exhibits dual electronic effects. The oxygen atom is more electronegative than carbon, leading to a modest electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom strongly participate in resonance, pushing electron density into the aromatic ring (+R effect). For alkoxy groups, the resonance effect generally outweighs the inductive effect, resulting in a net electron-donating character. Similar to the fluoro group, the meta-positioning of the isobutoxy group tempers the directness of this resonance donation to the boronic acid.

The branched structure of the isobutyl group primarily introduces steric bulk, which can influence reaction kinetics, but its electronic contribution is largely dictated by the ether oxygen.[6][7]

The interplay of these effects is visually summarized in the diagram below:

Caption: Interplay of inductive and resonance effects in this compound.

Quantifying Electronic Influence: pKa and Hammett Plots

To move from a qualitative description to a quantitative understanding of substituent effects, we employ experimental and computational methods. The acidity of the boronic acid, represented by its pKa value, is a direct measure of the electronic environment of the boron atom.

pKa as a Probe of Lewis Acidity

Boronic acids are Lewis acids that exist in equilibrium with their corresponding boronate forms in aqueous solution.[8] Electron-withdrawing substituents stabilize the negatively charged boronate conjugate base, thereby increasing the acidity of the boronic acid (resulting in a lower pKa). Conversely, electron-donating groups destabilize the conjugate base, making the boronic acid less acidic (higher pKa).

The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids.[5][9] The magnitude of this effect is dependent on its position, with the effect being less pronounced at the para-position due to the partial cancellation of the inductive and resonance effects.[5] For the meta-position in this compound, the strong -I effect of fluorine is expected to lower the pKa relative to unsubstituted phenylboronic acid (experimental pKa typically in the range of 8.64–8.90).[10][11] The electron-donating isobutoxy group at the 5-position will counteract this effect to some extent.